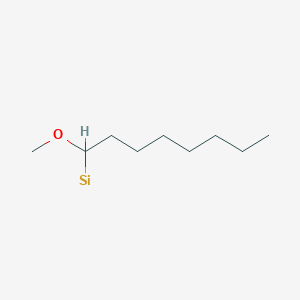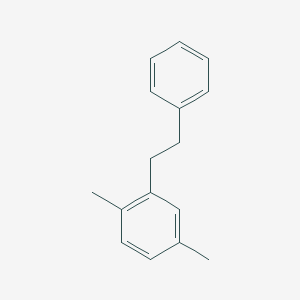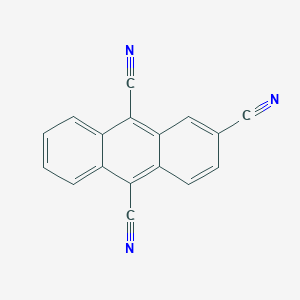
2,4-Dimethyl-1-octadecyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-1-octadecyl-1H-pyrrole is a chemical compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is distinguished by the presence of two methyl groups at positions 2 and 4, and an octadecyl group at position 1 of the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-octadecyl-1H-pyrrole can be achieved through various methods. One common approach involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization to form the pyrrole ring . Another method includes the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst such as iron (III) chloride .
Industrial Production Methods
Industrial production of pyrroles often involves catalytic processes to ensure high yields and purity. For instance, the use of manganese complexes in the absence of organic solvents has been reported to produce 2,5-unsubstituted pyrroles with water and molecular hydrogen as the only side products .
化学反応の分析
Types of Reactions
2,4-Dimethyl-1-octadecyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyrrole oxides.
Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce various N-substituted pyrroles .
科学的研究の応用
2,4-Dimethyl-1-octadecyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Pyrrole derivatives have been studied for their potential antibacterial and antifungal properties.
Industry: Pyrroles are used in the production of polymers, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dimethyl-1-octadecyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, pyrrole derivatives can inhibit enzymes such as dihydrofolate reductase and enoyl-ACP reductase, which are crucial for bacterial growth and survival . The compound’s effects are mediated through binding to these enzymes, leading to the disruption of essential biological processes.
類似化合物との比較
Similar Compounds
2,4-Dimethylpyrrole: Lacks the octadecyl group, making it less hydrophobic and potentially less bioactive.
2,5-Dimethylpyrrole: Substitution at different positions can lead to variations in reactivity and biological activity.
1-Octadecylpyrrole: Similar in structure but lacks the methyl groups at positions 2 and 4, which can influence its chemical properties.
Uniqueness
2,4-Dimethyl-1-octadecyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and octadecyl groups enhances its hydrophobicity and potential interactions with biological membranes, making it a valuable compound for various applications.
特性
CAS番号 |
189892-86-2 |
|---|---|
分子式 |
C24H45N |
分子量 |
347.6 g/mol |
IUPAC名 |
2,4-dimethyl-1-octadecylpyrrole |
InChI |
InChI=1S/C24H45N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22-23(2)21-24(25)3/h21-22H,4-20H2,1-3H3 |
InChIキー |
IXYXREOUOSOATB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN1C=C(C=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)


![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)







![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)

